molecular formula C17H15N5OS B12143385 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12143385
M. Wt: 337.4 g/mol
InChI Key: AIWVAXRIQFHACO-UHFFFAOYSA-N
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Description

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the synthesis process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and pyrazine moiety play a crucial role in its biological activity. The compound may inhibit the activity of certain enzymes or interfere with the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
  • 4-(prop-2-en-1-yl)phenol
  • Pyrazinamide derivatives

Uniqueness

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to its combination of the triazole ring and pyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-phenyl-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H15N5OS/c1-2-10-22-16(14-11-18-8-9-19-14)20-21-17(22)24-12-15(23)13-6-4-3-5-7-13/h2-9,11H,1,10,12H2

InChI Key

AIWVAXRIQFHACO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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